![molecular formula C6H8N6 B1332074 7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 37140-08-2](/img/structure/B1332074.png)
7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a derivative of the triazolopyrimidine family, which is a class of heterocyclic compounds. These compounds have been the subject of various synthetic strategies due to their potential biological activities and their structural presence in a variety of pharmacologically active molecules.
Synthesis Analysis
The synthesis of related triazolopyrimidines involves the condensation of 4-hydroxy-6-methyl pyran-2-one with 3-amino-1,2,4-triazole in refluxing alcohol, leading to the formation of 5-alkoxycarbonylmethyl-7-methyl-1,2,4-triazolopyrimidines and their isomers. Further reaction with hydrazine hydrate yields the corresponding hydrazid acids. These intermediates can then be used to synthesize more complex structures such as 7-[benzimidazol-2-yl]methyl-5-methyl-1,2,4-triazolopyrimidines through condensation with o-phenylenediamines .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are typically elucidated using 1H, 13C NMR, and Mass Spectroscopy data. These techniques allow for the determination of the molecular framework and the identification of the specific substituents on the triazolopyrimidine core .
Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions, including the reaction of hydrazonoyl halides with different substrates to form triazoles, thiadiazoles, and triazolopyrimidines. The structures of the newly synthesized compounds from these reactions are confirmed using elemental analysis, spectral data, and alternative-methods synthesis . Additionally, triazolopyrimidines can be synthesized from derivatives of 5-carboxy-2-hydroxy-4-hydrazino-6-methylpyrimidine, leading to the formation of new triazolo[4,3-c]pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines are influenced by their molecular structure. While specific data on 7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is not provided, related compounds in the triazolopyrimidine family have been synthesized and tested for biological activity. Some of these compounds were found to be inactive, which suggests that the substitution pattern on the triazolopyrimidine core can significantly affect their biological properties . The reactivity of these compounds with various reagents, such as hydrazonoyl halides, thiocyanates, and selenocyanates, also indicates a diverse range of chemical properties that can be explored for different applications .
Aplicaciones Científicas De Investigación
Lastly, there is a compound named “Ethyl 7-(3,4-dichlorobenzoyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” mentioned in a scientific paper . This compound is a white crystal with a melting point of 184–185°С . The specific applications of this compound are not detailed in the source .
-
Ethyl 7-(3,4-dichlorobenzoyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate : This compound is a white crystal with a melting point of 184–185°С. The specific applications of this compound are not detailed in the source .
-
Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives : These compounds were designed and synthesized as novel CDK2 inhibitors for cancer treatment. They showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Propiedades
IUPAC Name |
(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6/c1-4-2-5(11-7)12-6(10-4)8-3-9-12/h2-3,11H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAXZVMYLDNQTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334474 |
Source


|
| Record name | BAS 09857996 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
CAS RN |
37140-08-2 |
Source


|
| Record name | BAS 09857996 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

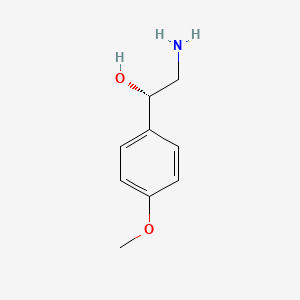
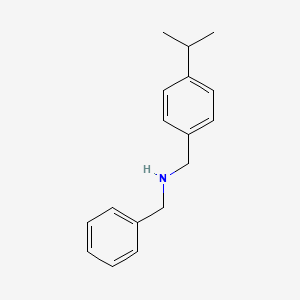
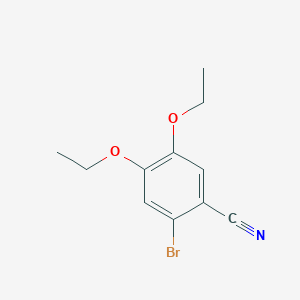
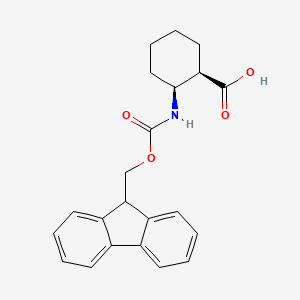
![5-(4-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332001.png)

![(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1332012.png)


![8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1332016.png)


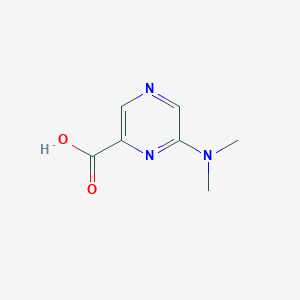
![3-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B1332035.png)